4-Methoxy-3-methylbenzenesulfonamide

Overview

Description

Synthesis Analysis

A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported, which is amenable to a broad range of nitrogen nucleophiles .Molecular Structure Analysis

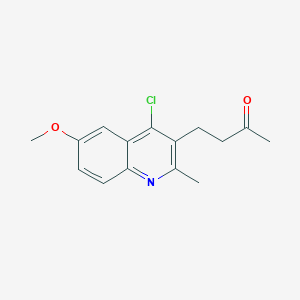

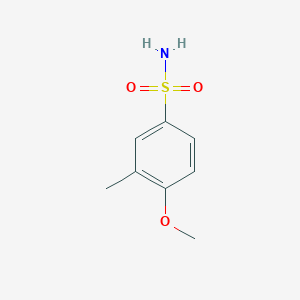

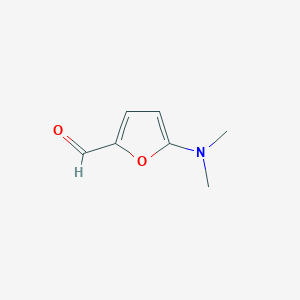

The molecular formula of 4-Methoxy-3-methylbenzenesulfonamide is C8H11NO3S. The average mass is 201.243 Da and the monoisotopic mass is 201.045959 Da .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions of 4-Methoxy-3-methylbenzenesulfonamide .Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxy-3-methylbenzenesulfonamide is 201.25 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The rotatable bond count is 2 .Scientific Research Applications

Specific Scientific Field

Chemistry, specifically Organic Chemistry and Crystallography .

Summary of the Application

4-Methoxy-3-methylbenzenesulfonamide is used in the synthesis of biologically significant compounds. The study reported the successful formation of the desired 4-methylbenzenesulfonamides .

Methods of Application or Experimental Procedures

The study implemented a semi-miscible reaction methodology for the synthesis of sulfonamides. This method resulted in decreased reaction times and a simplified workup over preliminary methods .

Results or Outcomes

The study reported the successful formation of the desired 4-methylbenzenesulfonamides. The structures of the sulfonamide compounds obtained were determined by X-ray diffraction and spectroscopic characterization .

2. Antimicrobial Activities and Molecular Docking Studies

Specific Scientific Field

Summary of the Application

4-Methoxy-3-methylbenzenesulfonamide is used in the synthesis of several sulfonamide compounds with antibacterial activities .

Methods of Application or Experimental Procedures

Several sulfonamide compounds were synthesized, including N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF), N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), 1-tosyl-1H-imidazole (PSASF-x), 4-methyl-N-(pyridin-4-yl) benzenesulfonamide (PSASF-2), and 1-ethyl-4-tosylpiperazine (PSASF-3). The antibacterial properties of these drugs were studied in depth using molecular docking research .

Results or Outcomes

All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

3. Material-Specific Binding Peptides

Specific Scientific Field

Biochemistry and Material Science .

Summary of the Application

Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

Methods of Application or Experimental Procedures

Progress has been fuelled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .

Results or Outcomes

The review provides a comprehensive overview comprising naturally occurring MBPs and their function in nature, binding properties of short man-made MBPs (<20 amino acids) mainly obtained from phage-display libraries, and medium-sized binding peptides (20–100 amino acids) that have been reported to bind to metals, polymers or other industrially produced materials .

4. Self-Powered Flexible UV Photodetector

Specific Scientific Field

Material Science and Optoelectronics .

Summary of the Application

Self-powered wide band gap semiconductors ultraviolet (UV) photodetectors based on one-dimensional (1D) micro/nanowires have attracted considerable attention on account of their wide potential applications .

Methods of Application or Experimental Procedures

Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering to form a self-powered ZnO-amorphous Ga2O3 core-shell heterojunction microwire UV photodetector .

Results or Outcomes

The heterojunction device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. Furthermore, a high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .

5. Material-Specific Binding Peptides

Specific Scientific Field

Biochemistry and Material Science .

Summary of the Application

Material-specific binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

Methods of Application or Experimental Procedures

Progress has been fuelled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .

Results or Outcomes

The review provides a comprehensive overview comprising naturally occurring MBPs and their function in nature, binding properties of short man-made MBPs (<20 amino acids) mainly obtained from phage-display libraries, and medium-sized binding peptides (20–100 amino acids) that have been reported to bind to metals, polymers or other industrially produced materials .

6. Ultrafast Photophysics of the Environment-Sensitive 4′-Methoxy-3-Hydroxyflavone Fluorescent Dye

Specific Scientific Field

Summary of the Application

The study focuses on the ultrafast photophysics of the environment-sensitive 4′-methoxy-3-hydroxyflavone fluorescent dye .

Methods of Application or Experimental Procedures

The study involves the use of various physical chemistry techniques to understand the photophysics of the dye .

Results or Outcomes

The results of the study are not explicitly mentioned in the search result .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name |

4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBICXRDBQXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357226 | |

| Record name | 4-methoxy-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylbenzenesulfonamide | |

CAS RN |

84910-99-6 | |

| Record name | 4-Methoxy-3-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84910-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)